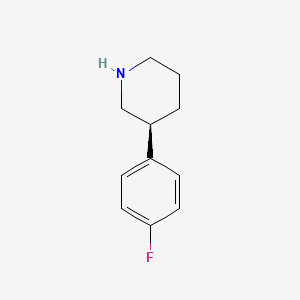

(S)-3-(4-Fluorophenyl)piperidine

Description

Classical Resolution Techniques for Enantiomeric Separation

Classical resolution remains a fundamental and practical approach for obtaining enantiomerically pure compounds. This strategy involves the synthesis of a racemic mixture of the target molecule or a key intermediate, followed by separation of the enantiomers.

Resolution of Racemic Intermediates Using Chiral Acids

One established method for obtaining the desired stereoisomer of 3-(4-fluorophenyl)piperidine involves the resolution of a racemic intermediate through the formation of diastereomeric salts with a chiral resolving agent. This technique leverages the different physical properties, such as solubility, of the resulting diastereomeric salts, which allows for their separation by methods like fractional crystallization.

A key precursor, racemic 4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine, can be effectively resolved using a chiral acid. In a documented procedure, this racemic tetrahydropyridine (B1245486) is treated with (-)-dibenzoyltartaric acid. drugfuture.com This reaction forms a pair of diastereomeric salts. Due to their differential solubility in a given solvent system, one diastereomer preferentially crystallizes, allowing for its separation from the other, which remains in the mother liquor.

Once the desired diastereomeric salt is isolated, the chiral auxiliary, (-)-dibenzoyltartaric acid, is removed by treatment with a base to regenerate the enantiomerically enriched intermediate. This intermediate, now with the correct (S) configuration at the 3-position, can be carried forward in the synthesis. drugfuture.com While effective, early resolution methods were sometimes hampered by low yields, occasionally in the range of 30–40%, and the need for multiple crystallization steps to achieve high enantiomeric purity. The principle of forming such diastereomeric pairs for analytical purposes has also been demonstrated using (S)-Mosher acid with trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. rsc.org

| Resolving Agent | Racemic Intermediate | Outcome |

| (-)-Dibenzoyltartaric acid | 4-(4-Fluorophenyl)-3-(hydroxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine | Separation of the (3S)-enantiomer via diastereomeric salt crystallization drugfuture.com |

Enantioselective and Diastereoselective Synthesis Approaches

To circumvent the potential yield losses associated with classical resolution, significant research has focused on developing enantioselective and diastereoselective synthetic routes. These methods aim to set the desired stereochemistry during the formation of the piperidine ring or its precursors, thereby avoiding the synthesis of the unwanted enantiomer.

Chiral Catalysis in Asymmetric Michael Addition

Asymmetric Michael addition, or conjugate addition, has emerged as a powerful tool for the enantioselective synthesis of complex molecules. In the context of this compound synthesis, this reaction is used to create the crucial C-C bond that establishes the stereocenter at the C4 position with high fidelity.

A landmark advancement in this area utilizes chiral organocatalysts to induce high enantioselectivity. One highly successful strategy involves the reaction of 3-(4-fluorophenyl)acrylaldehyde with an amido-malonate compound. This reaction, when catalyzed by a chiral secondary amine catalyst, proceeds through the formation of a transient iminium ion, which directs the nucleophilic attack of the malonate from one face of the molecule.

The diphenylprolinol silyl ether catalyst, specifically (S)-2-(((tert-butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine, has been shown to be exceptionally effective. This organocatalyst facilitates the Michael addition to form the piperidine scaffold with excellent enantiomeric excess (ee), reaching up to 97% ee. The resulting product contains the necessary carbon framework and stereochemistry, which can then be converted through subsequent steps to the target piperidine. This approach is a key step in the formal asymmetric synthesis of related pharmaceutical compounds. semanticscholar.orgnih.govresearchgate.net

| Catalyst | Reactants | Enantiomeric Excess (ee) |

| (S)-2-(((tert-butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine | 3-(4-Fluorophenyl)acrylaldehyde and methyl 3-(methylamino)-3-oxopropanoate | 97% |

Enantioselective Hydrogenation Reactions

Asymmetric hydrogenation is a highly efficient method for introducing chirality by the stereoselective addition of hydrogen across a double bond. For the synthesis of chiral piperidines, this typically involves the reduction of a pyridine or a tetrahydropyridine precursor.

The direct asymmetric hydrogenation of pyridines is challenging due to the high stability of the aromatic ring and the tendency of the nitrogen atom to coordinate to and deactivate the metal catalyst. dicp.ac.cn A successful strategy to overcome these issues involves the activation of the pyridine substrate by converting it into a pyridinium (B92312) salt. This transformation lowers the resonance energy of the ring and prevents catalyst inhibition. dicp.ac.cn

Chiral iridium complexes have proven to be highly effective catalysts for the asymmetric hydrogenation of these activated pyridinium salts. dicp.ac.cnresearchgate.net The catalyst system typically consists of an iridium precursor, such as [{Ir(cod)Cl}₂], and a chiral diphosphine ligand, like (R)-SynPhos or MeO-Biphep. dicp.ac.cnresearchgate.net Under a hydrogen atmosphere, these catalysts can reduce 3-substituted pyridinium salts to the corresponding chiral piperidines with high levels of enantioselectivity. unimi.it This method provides a direct route to enantiomerically enriched 3-arylpiperidines, which are valuable building blocks in medicinal chemistry.

| Catalyst System | Substrate Type | Key Feature |

| [{Ir(cod)Cl}₂] / Chiral Diphosphine Ligand (e.g., SynPhos) | N-Alkyl or N-Benzyl Pyridinium Salts | Activation of the pyridine ring as a salt overcomes aromatic stability and catalyst inhibition, enabling high enantioselectivity. dicp.ac.cn |

Palladium-based catalysts, particularly palladium on carbon (Pd/C), are widely used for hydrogenation reactions, including the reduction of C=C double bonds within cyclic systems. semanticscholar.org In the synthesis of stereoisomers of 3-(4-fluorophenyl)piperidine, palladium-catalyzed hydrogenation is a critical step for controlling diastereoselectivity.

Following the classical resolution of the racemic tetrahydropyridine intermediate as described in section 2.1.1, the isolated enantiomerically pure 4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine is subjected to hydrogenation. The reduction of the double bond in the tetrahydropyridine ring using H₂ over a Pd/C catalyst proceeds with high diastereoselectivity. This step affords the desired trans-(3S,4R) configuration of the final piperidine intermediate. drugfuture.com The catalyst directs the addition of hydrogen from the less sterically hindered face of the molecule, leading to the thermodynamically more stable trans product. This diastereoselective reduction is a crucial step in converting the enantiopure intermediate into the final product with the correct relative stereochemistry.

| Catalyst | Substrate | Product Stereochemistry |

| Palladium on Carbon (Pd/C) | (3S)-4-(4-Fluorophenyl)-3-(hydroxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine | trans-(3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine drugfuture.com |

Rhodium-Catalyzed Dearomatization/Hydrogenation of Fluoropyridines

A powerful one-pot strategy for synthesizing highly substituted fluorinated piperidines involves a rhodium-catalyzed dearomatization–hydrogenation (DAH) process. nih.govresearchgate.net This method addresses the challenge of directly hydrogenating fluoropyridines, which can be prone to catalyst poisoning and hydrodefluorination. researchgate.net The reaction proceeds by first dearomatizing the fluoropyridine ring system using a borane (B79455) reagent, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (HBpin), which forms diene intermediates. These intermediates are then readily hydrogenated in the same pot. nih.govresearchgate.net

This process is noted for its high diastereoselectivity, yielding all-cis-(multi)fluorinated piperidines. nih.govsigmaaldrich.com The use of a rhodium-carbene catalyst is often optimal for this transformation. The resulting cis configuration is a consequence of the hydrogenation occurring on one face of the dearomatized intermediate. While this method provides excellent control over relative stereochemistry, it does not inherently produce a single enantiomer and thus yields a racemic mixture of the cis-diastereomer. researchgate.net

| Substrate | Catalyst | Reagents | Product | Diastereoselectivity | Reference |

| 3-Fluoropyridine | [Rh(COD)Cl]₂ / CAAC | HBpin, H₂ | cis-3-Fluoropiperidine | >20:1 d.r. | nih.gov |

| 3,5-Difluoropyridine | [Rh(COD)Cl]₂ / CAAC | HBpin, H₂ | cis,cis-3,5-Difluoropiperidine | >20:1 d.r. | nih.gov |

| 3-Fluoro-2-methylpyridine | [Rh(COD)Cl]₂ / CAAC | HBpin, H₂ | cis-3-Fluoro-2-methylpiperidine | >20:1 d.r. | researchgate.net |

Hydrogenation of Pyridine Ring Systems

The direct asymmetric hydrogenation of pyridines to chiral piperidines is challenging due to the aromaticity of the pyridine ring and its ability to deactivate catalysts. unimi.itdicp.ac.cn A common and effective strategy to overcome this involves the activation of the pyridine by quaternization of the nitrogen atom, typically forming N-benzylpyridinium salts. This activation lowers the resonance energy of the ring and prevents strong coordination to the catalyst. unimi.it

Highly enantioselective hydrogenations of 3-substituted pyridinium salts have been successfully developed using rhodium-catalyst systems. unimi.it For instance, a Rh-JosiPhos catalyst in the presence of an organic base like triethylamine (Et3N) can reduce a range of N-benzylated 3-substituted pyridinium salts to the corresponding piperidines with high enantiomeric excess (ee). unimi.it Mechanistic studies suggest that the enantioselective step occurs during the hydrogenation of a dihydropyridine intermediate. unimi.it Iridium-based catalysts have also been employed for the asymmetric hydrogenation of pyridinium salts, further expanding the toolkit for accessing these chiral heterocycles. dicp.ac.cn

| Substrate | Catalyst System | Base | Product | Enantiomeric Excess (ee) | Reference |

| N-Benzyl-3-phenylpyridinium bromide | [Rh(COD)₂]BF₄ / JosiPhos | Et₃N | N-Benzyl-3-phenylpiperidine | 90% | unimi.it |

| N-Benzyl-3-(4-methoxyphenyl)pyridinium bromide | [Rh(COD)₂]BF₄ / JosiPhos | Et₃N | N-Benzyl-3-(4-methoxyphenyl)piperidine | 88% | unimi.it |

| N-Benzyl-3-methylpyridinium bromide | [Rh(COD)₂]BF₄ / JosiPhos | Et₃N | N-Benzyl-3-methylpiperidine | 85% | unimi.it |

Organocatalytic Asymmetric Synthesis

Organocatalysis provides a metal-free approach to the enantioselective synthesis of piperidines. Chiral Brønsted acids, particularly BINOL-derived chiral phosphoric acids (CPAs), are effective catalysts for these transformations. nih.govumich.eduthieme-connect.com One prominent strategy involves an intramolecular asymmetric aza-Michael cyclization. rsc.orgwhiterose.ac.uk In this "Clip-Cycle" approach, a linear precursor containing a nucleophilic nitrogen and a tethered Michael acceptor is first synthesized ('Clip') and then cyclized ('Cycle') in the presence of a CPA catalyst to form the chiral piperidine ring with high enantioselectivity. rsc.orgwhiterose.ac.ukresearchgate.net

Another powerful organocatalytic method involves the cyclization of unsaturated acetals, which is catalyzed by a CPA to generate functionalized chiral piperidines. umich.edu Theoretical studies suggest this reaction proceeds through the formation of a mixed chiral phosphate acetal (B89532) intermediate, which undergoes an SN2'-like displacement to yield the product. nih.govumich.edu These methods highlight the versatility of organocatalysis in constructing complex and stereochemically rich heterocyclic frameworks. nih.gov

| Reaction Type | Catalyst | Substrate Type | Key Features | Enantiomeric Ratio (er) | Reference |

| Intramolecular aza-Michael | (R)-TRIP (CPA) | N-Cbz-amino-thioacrylate | Forms 3-spiropiperidines | Up to 96:4 | rsc.orgresearchgate.net |

| Intramolecular cyclization | (R)-Anthra (CPA) | N-Cbz-amino-thioacrylate | Forms 3-spiropiperidines | Up to 97:3 | whiterose.ac.uk |

| Cyclization of unsaturated acetal | BINOL-derived CPA | Unsaturated N-Cbz acetal | In situ enantioenrichment | Up to 95:5 | umich.eduthieme-connect.com |

Asymmetric Conjugate Addition Reactions

Asymmetric conjugate addition is a cornerstone strategy for establishing the stereochemistry at the C3 and C4 positions of the piperidine ring, and it has been instrumental in the synthesis of (-)-paroxetine, a compound structurally related to this compound. researchgate.netthieme-connect.de A key approach involves the Michael addition of a nucleophile to a chiral α,β-unsaturated ester or amide. For example, the reaction between a chiral α,β-unsaturated amido ester and ethyl-N-methylmalonamide has been used as a key step to synthesize a precursor to (3S,4R)-(−)-trans-4-(4′-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. researchgate.net

Transition metal catalysis, particularly with rhodium and palladium, has expanded the scope of this reaction. The rhodium-catalyzed asymmetric addition of organoboron nucleophiles, such as arylboronic acids, to α,β-unsaturated carbonyl compounds is a well-established method. snnu.edu.cnorgsyn.org More recently, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines has been developed, providing a novel cross-coupling approach to enantioenriched 3-substituted tetrahydropyridines, which are then reduced to the corresponding piperidines. snnu.edu.cnnih.govorganic-chemistry.org

| Reaction Type | Nucleophile | Acceptor | Catalyst System | Product | Stereoselectivity | Reference |

| Michael Addition | Ethyl-N-methylmalonamide | Chiral α,β-unsaturated amido ester | Base-mediated | Paroxetine Intermediate | High | researchgate.net |

| Reductive Heck | 4-Fluorophenylboronic acid | Phenyl pyridine-1(2H)-carboxylate | [Rh(cod)(OH)]₂ / Chiral Ligand | 3-(4-Fluorophenyl)tetrahydropyridine | 95% ee | snnu.edu.cnnih.gov |

| Conjugate Addition | Arylboronic Acids | β,β-Disubstituted enones | Pd(OCOCF₃)₂ / PyOx Ligand | β-Aryl Ketone | Up to 78% ee | orgsyn.org |

Stereoselective Ring Formation and Cyclization Reactions

The direct, stereoselective cyclization of linear precursors onto unactivated alkenes represents an efficient method for piperidine synthesis. Oxidative amination, which involves the simultaneous formation of a C-N bond and functionalization of the double bond, is a notable example. nih.gov Gold(I)-catalyzed oxidative amination of δ-alkenylamines using an iodine(III) oxidant can generate substituted piperidines through difunctionalization of the double bond, forming the heterocycle and introducing an oxygen-containing substituent. nih.gov

For enantioselective transformations, palladium catalysis has been successfully applied. Using a novel pyridine-oxazoline (PyOx) ligand, an enantioselective palladium-catalyzed oxidative amination of non-activated alkenes has been developed, providing a route to chiral substituted piperidines. nih.gov Another related strategy is the copper(II)-promoted intramolecular carboamination, which provides access to N-functionalized piperidines through an oxidative cyclization protocol. nih.gov

| Catalyst System | Substrate | Oxidant | Key Feature | Reference |

| Gold(I) complex | δ-Alkenylamine | Iodine(III) reagent | Alkoxyamination | nih.gov |

| Palladium(II) / PyOx Ligand | δ-Alkenylamine | Not specified | Enantioselective amination | nih.gov |

| Copper(II) neodecanoate | δ-Alkenyl N-arylsulfonamide | Self-oxidative | Intramolecular carboamination | nih.gov |

Intramolecular radical cyclization offers a powerful method for constructing piperidine rings, often with a high degree of stereocontrol. nih.gov The typical pathway involves a 6-exo-trig cyclization, where a radical generated on a side chain adds to a tethered double or triple bond. nih.gov For example, the radical cyclization of 1,6-enynes can be initiated through borane addition, leading to the formation of substituted piperidines. nih.gov

The stereochemical outcome of these cyclizations is often dictated by the geometry of the transition state, which can be influenced by pre-existing stereocenters in the substrate or by the presence of chiral catalysts. While controlling enantioselectivity in radical reactions can be challenging, substrate-controlled diastereoselective cyclizations are well-established. This approach is particularly useful for synthesizing complex polysubstituted piperidines where the relative stereochemistry of multiple centers can be set in a single step.

| Reaction Type | Precursor | Key Features | Stereoselectivity | Reference |

| Reductive Hydroamination/Cyclization | Alkyne with enamine | Acid-mediated 6-endo-dig cyclization | Diastereoselective | nih.gov |

| Radical Cyclization | 1,6-enyne | Borane-initiated radical formation | Stereoselective | nih.gov |

| Cobalt-Catalyzed Bicyclization | Unsaturated enone | 6-exo-trig radical addition | Diastereoselective | nih.gov |

Reductive Cyclization of Amino Acetals

The reductive cyclization of amino acetals represents a viable, though less commonly reported, strategy for the construction of the piperidine ring system. This method typically involves the formation of a linear precursor containing both an amino group and a protected carbonyl functionality (as an acetal). Intramolecular cyclization is then triggered by deprotection of the acetal, followed by reductive amination to furnish the piperidine ring.

While specific examples detailing the synthesis of this compound via this exact route are not prevalent in the literature, the general principles of this methodology can be applied. A hypothetical synthetic pathway could commence with the asymmetric synthesis of a suitable amino acetal precursor. For instance, an enantioenriched amine could be alkylated with a bromoacetal derivative, or a chiral auxiliary approach could be employed to introduce the desired stereochemistry. Subsequent acidic hydrolysis of the acetal would unmask the aldehyde, which would then undergo spontaneous or catalyzed intramolecular cyclization with the pendant amine to form a cyclic iminium ion. The final step would involve the stereoselective reduction of this iminium intermediate to yield the target this compound. The choice of reducing agent in this final step is crucial for controlling the diastereoselectivity if additional stereocenters are present.

Desymmetrization Approaches via Selective Lactam Formation

Desymmetrization of prochiral or meso-compounds has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, including piperidine derivatives. A notable application of this approach involves the enantioselective ring-opening of a prochiral anhydride followed by cyclization to a chiral lactam, which serves as a versatile intermediate.

A pertinent example is the desymmetrization of 3-(4-fluorophenyl)glutaric anhydride. This can be achieved through enantioselective alcoholysis or aminolysis, often catalyzed by a chiral enzyme or a chiral organocatalyst. For instance, reaction of the anhydride with a chiral amine, such as (R)-phenylglycinol, can lead to the formation of a diastereomeric mixture of amic acids. Subsequent cyclization, often promoted by dehydrating agents, can then yield a chiral bicyclic lactam. This process can proceed with high diastereoselectivity, effectively separating the enantiomeric pathways. The resulting enantiopure lactam can then be further manipulated, for example, by reduction of the amide bond, to afford the desired this compound.

Enzymatic desymmetrization offers a green and highly selective alternative. Lipases, for example, can catalyze the enantioselective hydrolysis or alcoholysis of prochiral diesters or the ring-opening of anhydrides to furnish chiral monoesters or monoacids, which can then be converted to the target piperidine through a series of chemical transformations.

Synthesis of Precursor Intermediates

The efficient synthesis of this compound is heavily reliant on the availability of key precursor intermediates. The construction of these precursors often involves strategic carbon-carbon and carbon-nitrogen bond formations, followed by reduction processes to establish the piperidine ring.

Strategies for Carbon-Carbon and Carbon-Nitrogen Bond Formations

The formation of the bond between the phenyl ring and the piperidine core is a critical step in the synthesis of 3-arylpiperidines. Several modern cross-coupling reactions are well-suited for this purpose.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. In the context of synthesizing precursors for this compound, this reaction can be employed to couple a pyridine derivative with a boronic acid. For example, the reaction of 3-bromopyridine or 3-chloropyridine with 4-fluorophenylboronic acid, catalyzed by a palladium complex, would yield 3-(4-fluorophenyl)pyridine. This intermediate can then be further elaborated to the target piperidine.

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. While not directly used for the C-C bond formation in this case, it is a key technology for the synthesis of a wide range of nitrogen-containing heterocycles and could be employed in alternative synthetic routes where the piperidine ring is constructed through C-N bond formation in a cyclization step.

Reduction Processes of Key Synthetic Intermediates

Once a suitable aromatic precursor, such as 3-(4-fluorophenyl)pyridine, is obtained, the next critical step is the reduction of the pyridine ring to the corresponding piperidine. This transformation can be achieved through various reduction methods, with stereoselectivity being a key consideration for obtaining the desired (S)-enantiomer.

Catalytic hydrogenation is a common and effective method for the reduction of pyridines. This is typically carried out using a heterogeneous catalyst, such as platinum, palladium, or rhodium on a carbon support, under a hydrogen atmosphere. The stereochemical outcome of the hydrogenation can be influenced by the catalyst, solvent, and the presence of substituents on the pyridine ring. For the synthesis of this compound, an asymmetric hydrogenation approach is required. This can be achieved by using a chiral catalyst, often a rhodium or iridium complex with a chiral phosphine ligand, which can induce enantioselectivity in the reduction process.

Alternatively, the pyridine precursor can be activated by N-alkylation or N-acylation to form a pyridinium salt . These salts are more susceptible to reduction than the neutral pyridine. Reduction of pyridinium salts can be achieved using various reducing agents, including sodium borohydride or catalytic transfer hydrogenation. Asymmetric reduction of prochiral pyridinium salts or stereoselective reduction of tetrahydropyridine intermediates derived from them can provide access to enantiomerically enriched piperidines. For instance, the partial reduction of a 3-(4-fluorophenyl)pyridinium salt can lead to a tetrahydropyridine intermediate, which can then be subjected to a stereoselective reduction to furnish this compound.

Development of Novel and Green Synthetic Routes

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. This trend has also impacted the synthesis of chiral piperidines like this compound, with a focus on biocatalysis, flow chemistry, and the use of alternative reaction media and energy sources.

Biocatalysis offers a powerful and green approach to asymmetric synthesis. Enzymes, such as imine reductases (IREDs) and transaminases, can be used to catalyze the stereoselective reduction of imines or the asymmetric synthesis of amines, respectively. For example, a chemoenzymatic approach could involve the chemical synthesis of a prochiral tetrahydropyridine intermediate, followed by an enzymatic asymmetric reduction to yield the (S)-enantiomer of 3-(4-Fluorophenyl)piperidine with high enantiomeric excess. The use of whole-cell biocatalysts or immobilized enzymes can further enhance the sustainability of these processes.

Flow chemistry provides several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound and its precursors can be adapted to continuous flow processes. For instance, catalytic hydrogenation or other reduction steps can be performed in a flow reactor packed with a solid-supported catalyst, allowing for efficient reaction and easy separation of the product.

Microwave-assisted synthesis can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. This technology can be applied to various steps in the synthesis of this compound, such as the Suzuki-Miyaura coupling to form the 3-arylpyridine precursor or the cyclization steps.

Synthesis of Deuterated or Labeled Analogs for Research Applications

The synthesis of isotopically labeled analogs of this compound is crucial for a variety of research applications, particularly in drug discovery and development. These labeled compounds serve as indispensable tools for in vivo imaging techniques like Positron Emission Tomography (PET) and for studying the metabolic fate of the parent molecule. clearsynth.commoravek.com The introduction of isotopes such as Carbon-11 (¹¹C) for PET imaging or stable isotopes like deuterium (²H or D) for metabolic studies allows researchers to track the molecule's distribution, binding, and transformation within a biological system without altering its fundamental chemical properties. clearsynth.comchem-station.com

Radiosynthesis of a ¹¹C-Labeled Analog for PET Imaging

A prominent application of labeling the this compound scaffold is found in the synthesis of [¹¹C]Preladenant, a potent and selective antagonist for the adenosine A₂A receptor, which has been evaluated for the treatment of Parkinson's disease. nih.gov The piperidine moiety is a key component of Preladenant's structure. The radiosynthesis of [¹¹C]Preladenant has been established for use as a PET radioligand to visualize and quantify A₂A receptors in the brain.

The labeling procedure involves the O-methylation of a desmethyl precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which are common ¹¹C-methylating agents. openmedscience.comnih.gov This reaction is typically performed in an automated synthesis module to handle the short half-life of Carbon-11 (approx. 20.4 minutes) and the associated radioactivity. mdpi.com Research findings from a study evaluating [¹¹C]Preladenant for PET imaging in conscious monkeys reported successful synthesis with high yield and purity, demonstrating its suitability for in vivo studies.

Table 1: Synthesis and Quality Control Parameters for [¹¹C]Preladenant

| Parameter | Reported Value | Reference |

|---|---|---|

| Practical Yield | 2.78 ± 1.32 GBq | |

| Radiochemical Purity | 98.2% ± 1.5% |

| Specific Activity | 28.1 ± 10.9 GBq/µmol | |

Proposed Methodologies for Deuterated Analogs

A common and effective method for deuterium incorporation is the catalytic hydrogen-deuterium (H-D) exchange reaction. chem-station.comnih.gov This approach often utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium oxide (D₂O). nih.gov For this compound, potential sites for deuteration would include the C-H bonds on the piperidine ring, especially those adjacent to the nitrogen atom or the phenyl group, as these are often susceptible to enzymatic oxidation.

Proposed Methodologies for ¹⁸F-Labeled Analogs

In addition to ¹¹C, Fluorine-18 (B77423) (¹⁸F) is a highly valuable radionuclide for PET imaging, offering the advantage of a longer half-life (approx. 109.7 minutes). nih.govfrontiersin.org This extended half-life allows for more complex, multi-step syntheses and enables the distribution of the radiotracer to PET centers that lack an on-site cyclotron. nih.gov

A potential strategy for creating an ¹⁸F-labeled version of this compound would involve a nucleophilic substitution reaction. This could be achieved by synthesizing a precursor where the fluorine atom on the phenyl ring is replaced with a suitable leaving group, such as a nitro group (-NO₂) or a trimethylammonium triflate group (-N(CH₃)₃⁺OTf⁻). The precursor would then be reacted with no-carrier-added [¹⁸F]fluoride, typically activated with a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate, to introduce the ¹⁸F atom onto the aromatic ring. This is a widely used and robust method for producing a variety of ¹⁸F-labeled radiopharmaceuticals. nih.gov

Table 2: Proposed Strategies for Isotopic Labeling of this compound

| Labeling Strategy | Isotope | Proposed Method | Potential Precursor | Research Application |

|---|---|---|---|---|

| Deuteration | ²H (D) | Catalytic H-D Exchange | This compound | Pharmacokinetic and metabolism studies nih.gov |

| Fluorine-18 Labeling | ¹⁸F | Aromatic Nucleophilic Substitution | (S)-3-(4-Nitrophenyl)piperidine | PET Imaging of target receptors nih.govfrontiersin.org |

The development and synthesis of these labeled analogs are fundamental to advancing the understanding of the pharmacokinetics, pharmacodynamics, and in vivo distribution of drug candidates based on the this compound scaffold.

Absolute Configuration Determination and Confirmation

The assignment of the (S) configuration to the stereocenter at the C3 position of 3-(4-Fluorophenyl)piperidine is established through a combination of stereospecific synthesis from chiral precursors and analytical techniques. While direct X-ray crystallography of a single enantiomer provides the most definitive proof of absolute configuration, other methods are commonly employed for confirmation and for determining enantiomeric purity.

One prevalent method involves the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to convert the enantiomeric amine into a mixture of diastereomeric amides. researchgate.netnih.gov The resulting diastereomers exhibit distinct signals in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in ¹H and ¹⁹F NMR spectra. The magnitude of the chemical shift differences allows for the quantification of enantiomeric excess (ee). researchgate.net For analogous compounds, this technique has proven effective in determining the enantiomeric composition. researchgate.netnih.gov

Another approach is the chromatographic separation of diastereomers formed by reacting the racemic amine with a chiral auxiliary. The separated diastereomers can then be analyzed, and the chiral auxiliary can be cleaved to yield the pure enantiomers. The absolute configuration can often be inferred from the known configuration of the chiral auxiliary and an understanding of the reaction mechanism. nih.gov For instance, in the synthesis of related chiral piperidines, diastereomeric resolution is a key step in obtaining enantiomerically pure material. nih.gov

Conformational Analysis of the Piperidine Ring System

The six-membered piperidine ring is not planar and, like cyclohexane, adopts various non-planar conformations to alleviate angle and torsional strain. libretexts.org The most stable and predominant conformation is the chair form. libretexts.orgnih.gov The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

For this compound, the bulky 4-fluorophenyl group at the C3 position has a strong preference for the equatorial position in the chair conformation. This arrangement minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur if the large substituent were in the axial position. youtube.com

In the chair conformation of this compound, two distinct chair conformers are possible through a process known as a ring flip. However, the equilibrium lies heavily towards the conformer where the 4-fluorophenyl group is equatorial.

Studies on various substituted fluoropiperidines have quantified the energetic preference for equatorial versus axial substitution. The free energy difference (ΔG) between the two conformers indicates the stability of the equatorial position. Although specific data for this compound is not detailed in the provided sources, data from analogous 3-substituted and other fluorinated piperidines illustrate the governing principles. Factors such as the nature of the substituent on the nitrogen (e.g., H, TFA, HCl) and solvent polarity can subtly influence the conformational equilibrium. researchgate.netnih.gov For example, computational and experimental studies on 3-fluoropiperidine derivatives show a preference for the axial conformer due to stabilizing hyperconjugative and electrostatic interactions, but for a large aryl group, steric factors are expected to be the deciding factor. researchgate.net

| Compound Derivative | Substituent (R) | Solvent | ΔG (axial → equatorial) [kcal/mol] | Dominant Conformer |

|---|---|---|---|---|

| 3-Fluoropiperidine (TFA-protected) | F | Chloroform | -1.2 | Axial |

| 3-Fluoropiperidine (HCl salt) | F | Water | -2.1 | Axial |

| 4-Fluoropiperidinium salt | F | Water | +0.5 | Equatorial |

Note: The data in Table 1 is derived from studies on related fluorinated piperidines to illustrate the principles of conformational analysis. Negative ΔG values indicate a preference for the axial conformer, while positive values indicate an equatorial preference. Data adapted from computational and experimental studies. d-nb.inforesearchgate.net

Stereochemical Control in Synthesis

Achieving high enantiomeric purity of this compound requires synthetic strategies that exert precise control over the stereochemistry. This is typically accomplished through asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric syntheses often employ chiral catalysts, chiral auxiliaries, or starting materials from the "chiral pool." For instance, the synthesis of structurally related compounds, such as key intermediates for (-)-paroxetine, utilizes asymmetric conjugate addition reactions to establish the desired stereocenters early in the synthetic sequence. researchgate.net Such methods are designed to create one enantiomer in significant excess over the other. Various strategies have been evaluated for constructing chiral piperidine frameworks, including asymmetric hydrogenations and exploiting the existing stereochemistry of natural products like sugars. rsc.org

Once a stereocenter is established, subsequent chemical transformations must proceed with a known and predictable stereochemical outcome to maintain enantiomeric purity. Reactions can occur with either retention of configuration, where the spatial arrangement of the substituents around the chiral center remains the same, or inversion of configuration, where the arrangement is mirrored.

The outcome is highly dependent on the reaction mechanism. For example, a typical Sₙ2 reaction proceeds with a complete inversion of configuration at the reacting center. In the context of piperidine chemistry, the conversion of a chiral alcohol, such as (R)-1-ethyl-3-hydroxypiperidine, to the corresponding chloride using thionyl chloride has been shown to proceed with inversion of configuration. researchgate.net

Elucidation of Pharmacophore Features

Pharmacophore modeling is a critical tool in drug discovery, helping to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For derivatives of this compound, several key pharmacophoric elements have been identified that contribute to their biological activity.

A typical pharmacophore model for these derivatives includes a combination of aromatic rings, hydrogen bond donors and acceptors, and hydrophobic moieties. nih.gov The 4-fluorophenyl group often serves as a crucial aromatic feature, engaging in π-π stacking or hydrophobic interactions within the target's binding pocket. nih.gov The piperidine ring itself can act as a hydrophobic element and its nitrogen atom frequently serves as a hydrogen bond acceptor or a point for substitution to modulate activity. nih.govmdpi.com

Studies on various classes of compounds incorporating the 3-phenylpiperidine (B1330008) scaffold have highlighted the importance of these features. For instance, in the context of inhibitors for the Rev1-CT/RIR protein-protein interaction, pharmacophore models revealed that two aromatic rings, a hydrogen bond donor, and a hydrophobic feature were key for binding. nih.gov The relative orientation and distance between these features are critical for optimal interaction with the target protein. nih.gov Similarly, in the development of P2Y14R antagonists, the piperidine moiety was found to be situated in a solvent-exposed and flexible region of the receptor, indicating a degree of tolerance for substitution at this position. nih.gov

The general pharmacophore hypothesis for many this compound derivatives can be summarized as follows:

An aromatic ring (the 4-fluorophenyl group) for hydrophobic and/or π-π interactions.

A basic nitrogen atom within the piperidine ring, which can be protonated at physiological pH and form ionic interactions or hydrogen bonds.

Specific stereochemistry at the C3 position of the piperidine ring, which dictates the spatial orientation of the fluorophenyl group.

Influence of Fluorine Substitution on Biological Activity and Research Properties

The introduction of a fluorine atom into a drug candidate can significantly alter its physicochemical and biological properties. mdpi.com In the case of this compound, the fluorine atom on the phenyl ring plays a multifaceted role.

Enhanced Biological Activity and Selectivity: Fluorine's high electronegativity can influence the electronic environment of the aromatic ring, potentially leading to stronger interactions with the target protein. mdpi.comresearchgate.net This can result in increased potency and selectivity. For example, in a series of dopamine (B1211576) transporter ligands, fluoro-substituted compounds were generally the most active and selective. nih.gov The substitution of hydrogen with fluorine can also alter the pKa of nearby functional groups, which can impact bioavailability. nih.gov

Metabolic Stability: A common strategy in drug design is to introduce fluorine at metabolically labile positions to block oxidation by cytochrome P450 enzymes. nih.govnih.gov The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage and thereby improving the metabolic stability and half-life of the compound. mdpi.comresearchgate.net However, this is not always the case, as some studies have shown that fluorination does not invariably lead to improved metabolic stability. nih.govresearchgate.net

Improved Pharmacokinetic Properties: Fluorine substitution can also enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier. mdpi.comnih.gov This is a critical consideration for drugs targeting the central nervous system.

Use in Research: The fluorine-18 (¹⁸F) isotope is a positron emitter with a convenient half-life, making it an ideal radiolabel for positron emission tomography (PET) imaging. mdpi.com Incorporating ¹⁸F into this compound derivatives allows for non-invasive in vivo imaging, which is invaluable for studying drug distribution, target engagement, and pharmacokinetics in preclinical and clinical research. mdpi.com

Impact of Substituents on Piperidine Ring for Target Binding

Modifications to the piperidine ring of this compound derivatives provide a rich avenue for optimizing their biological activity. Substitutions can be made at various positions on the ring, including the introduction of aromatic and heterocyclic groups, modification of alkyl chains, and substitutions on the nitrogen atom.

The introduction of aromatic and heterocyclic substituents on the piperidine ring can significantly impact target binding and selectivity. These groups can introduce additional points of interaction with the target, such as hydrogen bonding, hydrophobic interactions, or π-π stacking.

For instance, in a study of cathepsin K inhibitors, the introduction of a phenyl group connected to a sulfonyl moiety and a piperidyl group led to π-π and σ-π hydrophobic interactions with a tyrosine residue in the active site. mdpi.com The addition of a chlorobenzene (B131634) ring resulted in further hydrophobic interactions, enhancing the compound's inhibitory activity. mdpi.com Similarly, the synthesis of various heteroaromatic compounds has been a strategy to explore new biological activities. mdpi.com

The nature and position of these substituents are critical. Research on monoamine oxidase (MAO) inhibitors has shown that the substitution pattern on the piperidine ring strongly influences activity, with 1,3-substituted piperidine rings showing better MAO-B inhibition than 1,4-substituted analogs. acs.org

The length and nature of alkyl chains and linkers connecting substituents to the piperidine ring are crucial determinants of biological activity. The optimal linker length ensures that the substituent is positioned correctly to interact with its binding pocket on the target protein.

In a series of potent and selective mu-opioid receptor (MOR) agonists, the linker between the piperidine and phenyl rings played a pivotal role in binding affinity and selectivity. nih.gov Similarly, for dopamine transporter ligands, varying the alkyl chain lengths was a key strategy to optimize activity and selectivity. nih.gov

The effect of alkyl chain length has also been observed in other contexts. In dye-sensitized solar cells, for example, the length of an alkyl chain on a carbazole (B46965) donor influenced charge recombination rates and electron injection, with a hexyl chain showing superior performance compared to butyl or decyl chains. rsc.org In another study on porphyrins, increasing the alkyl chain length led to increased lipophilicity, which in turn affected their photodynamic activity. nih.gov These examples from different fields underscore the general principle that linker and chain length are critical parameters for molecular function.

The nitrogen atom of the piperidine ring is a common site for modification, as substituents at this position can profoundly influence a compound's pharmacological profile. The basicity of the nitrogen and the steric and electronic properties of the substituent are key factors.

In the development of dopamine autoreceptor agonists, various N-alkyl and N-phenethyl substitutions on the 3-(3-hydroxyphenyl)piperidine scaffold were explored. nih.gov The N-isopropyl, N-n-butyl, N-n-pentyl, and N-phenethyl derivatives were found to be the most potent. nih.gov This highlights the importance of the size and nature of the substituent on the piperidine nitrogen for achieving high potency.

Furthermore, in a series of antitubercular piperidinothiosemicarbazones, the nature of the substituent on the heteroaromatic ring, which is linked to the piperidine nitrogen, was found to be important for activity. mdpi.com Higher basicity of the substituent was correlated with greater antituberculous activity. mdpi.com

Stereoisomeric Effects on Biological Activity

Chirality is a fundamental aspect of molecular recognition in biological systems. For this compound and its derivatives, the stereochemistry at the C3 position of the piperidine ring is critical for determining biological activity. Often, one enantiomer will exhibit significantly higher potency or a different pharmacological profile compared to the other.

The importance of stereochemistry is well-documented for numerous classes of drugs. For example, in a series of pyrimidinyl-piperazine carboxamide α-glucosidase inhibitors, compounds with an S-configuration at the chiral center were up to 5-fold more active than their R-configured counterparts. researchgate.net Similarly, for the antimalarial agent 3-Br-acivicin and its derivatives, only the (5S, αS) isomers displayed significant activity, suggesting that their uptake is mediated by a stereoselective transport system. mdpi.com

In the context of 3-phenylpiperidine derivatives, the antidepressant paroxetine is a classic example where the (3S,4R)-isomer is a potent and selective serotonin reuptake inhibitor, while the other stereoisomers are significantly less active. researchgate.net This stereoselectivity arises from the precise fit of the active enantiomer into the binding site of the serotonin transporter. Molecular modeling studies often reveal that only one enantiomer can achieve the optimal orientation for key interactions with the target protein. mdpi.com The synthesis of stereochemically pure isomers is therefore a critical aspect of developing drugs based on the this compound scaffold. nih.gov

Investigation of Biological Interactions and Mechanisms of Action for this compound (Preclinical Research)

Extensive investigation into the preclinical biological interactions and mechanism of action for the specific compound This compound has revealed a notable lack of direct research in publicly accessible scientific literature. Searches for its specific binding affinities, functional activities, and effects in preclinical models did not yield dedicated studies that would allow for a detailed analysis as requested.

The available body of research predominantly focuses on structurally related and more complex derivatives, particularly the selective serotonin reuptake inhibitor (SSRI) Paroxetine and its immediate precursors or metabolites.

Focus of Existing Research on Related Compounds

While data on this compound is scarce, significant research exists for its derivatives, which provides context for the pharmacological interest in the 4-fluorophenylpiperidine scaffold.

Paroxetine : The most prominent derivative is Paroxetine, which has the IUPAC name (3S,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine. Preclinical studies have firmly established Paroxetine as a potent and highly specific inhibitor of the serotonin (5-HT) transporter. nih.gov This action blocks the reuptake of serotonin into the presynaptic neuron, thereby increasing its concentration in the synaptic cleft. In rat models, a daily 20 mg equivalent dose was found to occupy approximately 88% of serotonin transporters in the prefrontal cortex. nih.gov

N-Desmethylparoxol : Another closely related compound is ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, also known as N-Desmethylparoxol. Current time information in Bangalore, IN. This compound is a key intermediate in the synthesis of Paroxetine and is also identified as one of its metabolites. Current time information in Bangalore, IN. Its structural components, specifically the piperidine core and the fluorophenyl group, are considered essential for binding to the serotonin transporter. Current time information in Bangalore, IN.

Other Piperidine Derivatives : The broader class of 3-phenylpiperidine and 4-arylpiperazine derivatives has been explored for various biological activities. For instance, certain long-chain arylpiperazine derivatives containing a 1-(4-fluorophenyl) substituent have demonstrated moderate antiviral activity against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1). derpharmachemica.com Other research into different piperidine derivatives has explored their potential as motilin receptor agonists and analgesics acting on opioid receptors. ontosight.aimdpi.com

Due to the absence of specific preclinical data for this compound, no data tables on its biological interactions can be provided. The research community has largely concentrated on modifying this basic scaffold to achieve specific therapeutic actions, such as those seen with Paroxetine.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(4-fluorophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQDGXBXNNRWPR-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of S 3 4 Fluorophenyl Piperidine Derivatives

Receptor Binding Assays

These assays measure the affinity of a compound for a specific biological target. Since (S)-3-(4-Fluorophenyl)piperidine is a precursor to an SSRI, its derivatives are often tested for their binding affinity to the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). nih.gov These assays typically use radiolabeled ligands to determine the ability of the test compound to displace the radioligand from the transporter. nih.govnih.gov

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. benthamdirect.comresearchgate.net For this compound derivatives, docking studies are performed with homology models of SERT and DAT to understand the binding interactions at the molecular level. nih.gov These studies can help explain the observed binding affinities and guide the design of new, more potent analogs. benthamdirect.comnih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for confirming the identity and structure of this compound. These techniques provide detailed information about the molecular framework, functional groups, and atomic connectivity. While specific spectral data for this compound is not widely published, this section outlines the principles of each technique and the expected spectral characteristics based on its known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be used to confirm the presence of the piperidine (B6355638) and fluorophenyl moieties and their connectivity.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the aliphatic protons of the piperidine ring. The protons on the fluorophenyl group are expected to appear as a set of multiplets in the aromatic region (typically δ 7.0-7.3 ppm). The protons on the piperidine ring, including the N-H proton, would appear in the aliphatic region (typically δ 1.5-3.5 ppm). The chemical shifts and coupling constants of the piperidine protons would be indicative of the chair conformation of the ring and the equatorial or axial position of the fluorophenyl substituent.

¹³C NMR: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms. The spectrum for this compound would show four distinct signals for the aromatic carbons of the fluorophenyl ring and five signals for the piperidine ring carbons. The carbon atom attached to the fluorine (C-F) would exhibit a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR.

While a specific spectrum for this compound is not available, the following table provides representative ¹H NMR data for a structurally similar compound, 4-Phenylpiperidine (B165713), to illustrate the expected signal regions.

Table 1: Representative ¹H NMR Data for an Analogous Compound (4-Phenylpiperidine in CDCl₃)

| Assignment | Chemical Shift (δ) ppm |

|---|---|

| Aromatic Protons | 7.31 - 7.15 (m) |

| Piperidine H3 | 3.16 (dt) |

| Piperidine H2e, H6e | 2.72 (td) |

| Piperidine H1 (NH) | 2.61 (s) |

| Piperidine H4 | 1.86 (m) |

| Piperidine H2a, H6a | 1.79 (qd) |

Data is illustrative and based on a structurally related compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The main expected vibrations include:

N-H Stretch: A moderate to weak absorption band around 3300-3400 cm⁻¹ for the secondary amine.

Aromatic C-H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretch: One or more bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: A moderate absorption in the 1020-1250 cm⁻¹ range.

C-F Stretch: A strong, characteristic band typically found in the 1100-1250 cm⁻¹ region.

The following table summarizes the expected IR absorption frequencies for the functional groups in this compound.

Table 2: Predicted Infrared (IR) Absorption Frequencies

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3400 |

| Aromatic C-H | Stretch | 3010 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1020 - 1250 |

| C-F | Stretch | 1100 - 1250 |

Data is predictive based on standard functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (Molecular Formula: C₁₁H₁₄FN), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approx. 179.23 g/mol ). Under electron ionization (EI), the molecule would undergo fragmentation. A common fragmentation pathway for piperidines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This would lead to the loss of radicals and the formation of stable iminium ions. The fluorophenyl group would also produce characteristic fragments.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 179 | [C₁₁H₁₄FN]⁺ | Molecular Ion (M⁺) |

| 178 | [M-H]⁺ | Loss of a hydrogen radical |

| 95 | [C₅H₉N]⁺ | Cleavage of the bond between C3 and the phenyl ring |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage of the piperidine ring |

Data is predictive based on common fragmentation patterns for arylpiperidines.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would be invaluable for this compound, as it can unambiguously establish its absolute configuration (the (S) stereochemistry at the C3 chiral center) and the preferred conformation of the piperidine ring in the solid state.

The analysis of a suitable single crystal would yield precise data on bond lengths, bond angles, and torsional angles. This would confirm the chair conformation of the piperidine ring and the orientation (axial or equatorial) of the 4-fluorophenyl substituent. Furthermore, crystallographic data reveals intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, which dictate the crystal packing arrangement. While no published crystal structure for this compound itself is available, studies on closely related compounds, such as derivatives of paroxetine (B1678475), frequently rely on this technique to confirm stereochemistry. actascientific.com For instance, analysis of a salt, like the hydrochloride, often yields high-quality crystals suitable for diffraction studies.

Chromatographic Techniques for Purity Assessment in Research Samples

Assessing the chemical purity of research samples of this compound is critical. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose due to its high resolution and sensitivity.

A typical purity analysis would employ a reversed-phase HPLC method. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-modified silica) using a polar mobile phase. Impurities, such as starting materials, by-products from synthesis, or isomers, would have different retention times, allowing for their separation and quantification. A UV detector is commonly used, typically set at a wavelength where the fluorophenyl group absorbs strongly (e.g., ~254 nm). The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Table 4: Typical HPLC Conditions for Purity Analysis of Arylpiperidine Analogs

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (or buffer), often with an additive like formic acid or trifluoroacetic acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at ~254 nm |

These conditions are representative and may require optimization for this compound.

Methods for Determining Enantiomeric Excess (ee)

Since this compound is a chiral compound, it is crucial to determine its enantiomeric purity, or enantiomeric excess (ee). The two primary methods for this analysis are chiral HPLC and NMR spectroscopy with a chiral auxiliary.

Chiral HPLC: This is the most direct and widely used method for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for separating a wide range of chiral compounds, including arylpiperidines. By integrating the peak areas of the (S) and (R) enantiomers, the enantiomeric excess can be accurately calculated. actascientific.comcaymanchem.com

Table 5: Example Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane / Ethanol (B145695) with a small amount of a basic or acidic modifier (e.g., diethylamine) |

| Elution Mode | Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at ~254 nm |

These conditions are illustrative and specific to the separation of piperidine enantiomers.

NMR Spectroscopy with Chiral Auxiliaries: This method involves converting the pair of enantiomers into a pair of diastereomers by reaction or interaction with a chiral auxiliary. Since diastereomers have different physical properties, their NMR signals will be distinct.

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral agent, such as Mosher's acid ((R)-MTPA), to form covalent diastereomeric amides. chemicalbook.com The signals of the resulting diastereomers (e.g., specific proton or fluorine signals) will have different chemical shifts in the NMR spectrum, and the ratio of their integration allows for the calculation of the ee.

Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms transient, non-covalent diastereomeric complexes with the enantiomers. bldpharm.com This can induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification without chemical modification of the analyte.

Both NMR methods are powerful but can be more complex to implement than chiral HPLC. researchgate.net They are often used for confirmation or when a suitable chiral HPLC method is not available.

Kinase Protein Inhibition and Apoptosis Induction in Vitro Cancer Cell Lines

The role of piperidine-containing compounds in cancer research is an active area of investigation, particularly concerning their ability to inhibit kinase proteins and induce apoptosis in cancer cells.

A study on novel piperidone compounds, P3, P4, and P5, revealed their cytotoxic effects on various cancer cell lines, including leukemia cells. nih.gov These compounds were found to induce apoptosis through the intrinsic pathway, as evidenced by phosphatidylserine (B164497) externalization and caspase-3 activation. nih.gov The mechanism is believed to involve proteotoxic stress resulting from the accumulation of misfolded proteins. nih.gov

Another piperazine (B1678402) derivative was found to inhibit cancer cell proliferation and induce caspase-dependent apoptosis by targeting multiple signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL. e-century.us Similarly, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to reduce the growth of hematological cancer cell lines and increase the expression of apoptosis-promoting genes like p53 and Bax. nih.gov Research on quercetin, a bioflavonoid, has demonstrated its ability to promote cell death in UVB-irradiated melanoma cells by inhibiting PI3K and MAP kinase signaling pathways. nih.gov

| Compound Class | Cancer Cell Line(s) | Observed Effects |

| Piperidones (P3, P4, P5) | Leukemia and others | Induction of apoptosis via proteotoxic stress nih.gov |

| Piperazine derivative | Leukemia (K562) and others | Inhibition of PI3K/AKT, Src, and BCR-ABL pathways; induction of apoptosis e-century.us |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cells | Increased expression of p53 and Bax; reduced cell growth nih.gov |

| Quercetin | B16F10 Melanoma cells | Inhibition of PI3K and MAP kinase signaling; promotion of apoptosis nih.gov |

Interaction with Neurotransmitter Systems

The interaction of piperidine (B6355638) derivatives with neurotransmitter systems is a key aspect of their pharmacological profile. Several analogs of a potent dopamine (B1211576) (DA) transporter ligand, 4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-1-(3-phenylpropyl)piperidine, have been synthesized and evaluated for their binding at dopamine and serotonin (B10506) (5-HT) transporters. nih.gov Generally, unsubstituted and fluoro-substituted compounds displayed the highest activity and selectivity for the DA transporter. nih.gov Furthermore, research into piperazine (B1678402) and piperidine derivatives has identified compounds with dual antagonist activity at histamine (B1213489) H3 and sigma-1 receptors, suggesting potential applications in pain management. acs.org The interference of various neurotoxicants with neurotransmitter systems, including synthesis, release, uptake, and receptor binding, has also been a subject of study. nih.gov

Modulation of Inflammatory Pathways in Vitro/models

Quantum-Chemical Studies of Reaction Mechanisms

Quantum-chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms, including the energetics, transition states, and the influence of the reaction environment.

Calculation of Reaction Energies and Thermochemistry

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the energies of reactants, intermediates, products, and transition states. These calculations allow for the determination of key thermochemical properties like the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction. For instance, in the study of the degradation of paroxetine (B1678475) metabolites, which involve the 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine scaffold, quantum chemical calculations have been used to model the chemical fate of radical intermediates. rsc.orgrsc.org The predicted energy barrier for the elimination of water from an N-centered radical cation, a potential degradation pathway, was calculated to be a Gibbs free energy of activation (ΔG#298) of 98.5 kJ mol−1. rsc.org This type of analysis is crucial for understanding the stability and potential degradation pathways of such compounds.

While a specific study on the synthesis of (S)-3-(4-Fluorophenyl)piperidine is not available, the synthesis of paroxetine has been described to proceed through intermediates like (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine. nih.gov The synthesis involves multiple steps, including condensation and reduction reactions, where the calculation of reaction energies would be vital for optimizing reaction conditions and yields.

Investigation of Transition State Structures

The identification and characterization of transition state (TS) structures are fundamental to understanding reaction kinetics. Transition state theory posits that the rate of a reaction is dependent on the concentration of the activated complex, or transition state. Quantum chemical calculations can locate the geometry of these high-energy species, which are fleeting and cannot be observed experimentally. For example, in the context of piperidine (B6355638) synthesis, computational studies can elucidate the TS for the key bond-forming steps, such as the Michael addition or reductive amination. The G3(MP2)-RAD composite procedure is a high-accuracy method that has been used to calculate reaction intermediates and transition state structures for reactions involving paroxetine-derived radicals. rsc.org

Solvent Effects in Reaction Pathways (Continuum Solvation Models, Explicit Solvent Molecules)

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. biorxiv.orgresearchgate.net Computational models can account for solvent effects in two primary ways: continuum solvation models and explicit solvent models. Continuum models, such as the Polarizable Continuum Model (PCM) or the CPCM model, treat the solvent as a continuous dielectric medium. mdpi.comresearchgate.net This approach is computationally efficient and often provides a good approximation of the bulk solvent effects. For more detailed analysis, explicit solvent models, where individual solvent molecules are included in the calculation, can be used. A mixed cluster/continuum model, which combines an explicit solvent molecule with a continuum model, has been successfully employed to study the water-assisted rearrangement of N-chlorinated metabolites of paroxetine. researchgate.net This approach revealed that the inclusion of a single water molecule was sufficient to accurately describe the reaction in an aqueous environment. researchgate.net In the synthesis of paroxetine, various solvents like toluene, diethyl ether, tetrahydrofuran, and acetone (B3395972) are used in different steps, and their influence on promoting specific reactions, such as 1,4-addition or crystallization, has been noted. google.com Computational studies could quantify these solvent effects, aiding in the rational selection of solvents for optimal synthesis.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as this compound or its derivatives, binds to a biological target, typically a protein. These methods are central to structure-based drug design.

Prediction of Ligand-Target Binding Modes

The primary biological target of the structurally related SSRI, paroxetine, is the human serotonin (B10506) transporter (hSERT). nih.govelifesciences.orgresearchgate.net Numerous molecular docking and molecular dynamics (MD) simulation studies have been conducted to elucidate the binding mode of paroxetine within the S1 central binding site of hSERT. nih.govbiorxiv.orgnih.govelifesciences.orgresearchgate.netnih.gov These studies have revealed a complex and sometimes ambiguous binding orientation for paroxetine.

Two primary binding poses have been proposed: the "ABC pose" and the "ACB pose". biorxiv.orgelifesciences.org In the ABC pose , the piperidine ring occupies subsite A, the benzodioxol group is in subsite B, and the 4-fluorophenyl group resides in subsite C. elifesciences.orgnih.gov Conversely, in the ACB pose , the positions of the benzodioxol and 4-fluorophenyl groups are flipped, with the 4-fluorophenyl group in subsite B and the benzodioxol group in subsite C. biorxiv.orgnih.govelifesciences.org Computational docking experiments on wild-type SERT have suggested that the ACB pose may be favored. biorxiv.orgelifesciences.org However, crystal structures of thermostabilized SERT mutants in complex with paroxetine show the ligand in the ABC pose. nih.govelifesciences.org This discrepancy highlights the influence of protein conformation and mutations on ligand binding. MD simulations have suggested that paroxetine may be able to occupy both poses with nearly equal preference due to the pseudo-symmetrical nature of the molecule. biorxiv.orgelifesciences.org

The binding affinity of paroxetine to hSERT is exceptionally high, with reported Ki values in the picomolar to low nanomolar range. elifesciences.orgresearchgate.net Computational studies have also explored the binding of paroxetine analogs, such as bromo- and iodo-paroxetine, to further probe the binding pocket. biorxiv.orgelifesciences.org

| Binding Pose | Piperidine Ring | Benzodioxol Group | 4-Fluorophenyl Group | Supporting Evidence |

|---|---|---|---|---|

| ABC Pose | Subsite A | Subsite B | Subsite C | X-ray crystallography of thermostabilized SERT mutants nih.govelifesciences.org |

| ACB Pose | Subsite A | Subsite C | Subsite B | Computational docking on wild-type SERT, Mutagenesis studies biorxiv.orgelifesciences.org |

Analysis of Crucial Amino Acid Residues in Binding Pockets

Docking and MD simulations have identified several key amino acid residues within the hSERT binding pocket that are crucial for the interaction with paroxetine. nih.govnih.govelifesciences.orgphcogj.com These interactions are a combination of hydrogen bonds, ionic interactions, cation-π interactions, and hydrophobic contacts.

In the ABC pose, the protonated amine of the piperidine ring forms an ionic interaction or hydrogen bond with the carboxylate side chain of Asp98 in transmembrane helix 1 (TM1) and a cation-π interaction with the aromatic ring of Tyr95 (TM1). mdpi.comelifesciences.org The benzodioxol group in subsite B is surrounded by hydrophobic residues. The 4-fluorophenyl group in subsite C interacts with residues such as Val501 . elifesciences.org

In the proposed ACB pose, the 4-fluorophenyl ring is positioned near Ala169 in TM3. nih.gov Mutagenesis studies have shown that changing this residue can dramatically affect paroxetine's affinity, suggesting a direct interaction. nih.govresearchgate.net Another important residue in subsite B is Asn177 , which has been shown to influence the binding of paroxetine and its analogs. elifesciences.org

A summary of key interacting residues and their proposed roles is presented in the table below.

| Residue | Location | Proposed Interaction with Paroxetine | Reference |

|---|---|---|---|

| Tyr95 | TM1 (Subsite A) | Cation-π interaction with the piperidine nitrogen. | mdpi.comelifesciences.org |

| Asp98 | TM1 (Subsite A) | Ionic interaction/hydrogen bond with the protonated piperidine nitrogen. | mdpi.comelifesciences.org |

| Ala169 | TM3 (Subsite B) | Interacts with the 4-fluorophenyl group in the ACB pose; mutation affects affinity. | nih.govresearchgate.net |

| Asn177 | TM3 (Subsite B) | Influences binding of paroxetine and its analogs. | elifesciences.org |

| Ile172 | TM3 | Hydrophobic interaction. | phcogj.com |

| Tyr176 | TM3 | Hydrophobic interaction. | phcogj.com |

| Phe335 | TM6 | Hydrophobic interaction. | phcogj.com |

| Phe341 | TM6 | Pi-stacking interaction. | phcogj.com |

| Ser438 | TM8 | Interaction with the ligand. | phcogj.com |

| Thr439 | TM8 | Interaction with the ligand; thermostabilizing mutation T439S affects binding. | nih.govphcogj.com |

| Val501 | TM10 | Interacts with the 4-fluorophenyl group in the ABC pose. | elifesciences.org |

These computational studies provide a detailed molecular-level understanding of how paroxetine, and by extension other 4-arylpiperidine derivatives, interact with their biological targets. This knowledge is invaluable for the rational design of new and improved therapeutic agents.

Molecular Dynamics Simulations to Elucidate Receptor Interactions

Molecular Dynamics (MD) simulations are instrumental in exploring the dynamic nature of ligand-receptor binding. For piperidine-based compounds, including derivatives of this compound, MD simulations have been employed to elucidate the intricate network of interactions with biological targets such as the Sigma 1 Receptor (S1R). nih.gov

Research involving a series of piperidine-based compounds revealed that a 4-fluorophenyl-substituted derivative was a weaker S1R ligand compared to other analogues. nih.gov MD simulations, alongside docking analyses, help to explain such observations by revealing the specific interactions that stabilize or destabilize the ligand within the receptor's binding pocket. nih.govrsc.org These computational studies highlight the critical role of both polar and hydrophobic interactions in achieving high-affinity binding. nih.gov

Key interactions observed in simulations of related piperidine ligands at the S1R include:

Salt Bridges: A common feature is the formation of a bidentate salt bridge between the protonated piperidine nitrogen and the carboxylate groups of specific amino acid residues, such as Glu172 and Asp126. nih.gov

Hydrogen Bonding: Hydrogen bonds, particularly with residues like Glu172, are crucial for stabilizing the ligand's pose. nih.gov

π-Cation Interactions: The ionized nitrogen of the piperidine ring can engage in stabilizing π-cation interactions with aromatic residues like Phe107. nih.gov

By simulating the movement of the ligand and receptor over time, MD provides a four-dimensional understanding of the binding mode, guiding future structural optimization to enhance ligand potency and selectivity. nih.govrsc.org

Table 1: Key Amino Acid Interactions for Piperidine Derivatives at the S1R

| Interaction Type | Interacting Residue(s) | Role in Binding |

|---|---|---|

| Salt Bridge | Glu172, Asp126 | Anchors the ligand via strong polar interactions. nih.gov |

| Hydrogen Bond | Glu172 | Provides additional stabilization. nih.gov |

| π-Cation | Phe107 | Stabilizes the positive charge on the piperidine nitrogen. nih.gov |

| Hydrophobic | Tyr206 | Outlines a hydrophobic pocket, interaction is sensitive to substituent position. nih.gov |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and properties of molecules like this compound. It provides a balance between accuracy and computational cost, making it ideal for studying various aspects of molecular behavior.

A fundamental application of DFT is the optimization of molecular geometry to find the lowest energy conformation of a molecule. nih.govnih.gov For piperidine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to determine bond lengths, bond angles, and dihedral angles. nih.govnih.gov

Studies on related substituted piperidines consistently show that the piperidine ring adopts a stable chair conformation. nih.govresearchgate.net In this conformation, bulky substituents, such as the 4-fluorophenyl group, typically orient themselves in an equatorial position to minimize steric strain. researchgate.net The optimized geometric parameters obtained from DFT can be compared with experimental data from X-ray crystallography to validate the computational model. nih.govresearchgate.net

Table 2: Representative DFT-Calculated Parameters for Substituted Piperidine Rings

| Parameter | Typical Finding | Significance |

|---|---|---|